2-{[5-methyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N,N-diphenylacetamide
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Overview
Description
2-{[5-methyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N,N-diphenylacetamide is a useful research compound. Its molecular formula is C21H19N5OS and its molecular weight is 389.48. The purity is usually 95%.
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Scientific Research Applications
Antiexudative and Antimicrobial Properties
Synthesis and Pharmacological Potential : A study focused on pyrolin derivatives, closely related to the query compound, explored their synthetic methods and evaluated their antiexudative properties. These derivatives showed promising results in reducing inflammation, suggesting potential applications in developing treatments for various inflammatory conditions (Chalenko et al., 2019).
Antimicrobial Screening : Another investigation into N-(4-aryl amine)-2-{[4-phenyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide derivatives revealed their antimicrobial efficacy. The study highlights the synthesis and structural elucidation of these compounds, showcasing their potential in combating bacterial and fungal infections, which could be indicative of the broader antimicrobial capabilities of similar compounds (MahyavanshiJyotindra et al., 2011).
Antitumor Activity
- Cancer Research : Research into asymmetric bis(s-triazole Schiff-base)s bearing functionalized side-chains, which share structural similarities with the query compound, demonstrated significant antitumor activities. These findings suggest the potential for derivatives of the compound to serve as frameworks for developing novel anticancer agents (Hu et al., 2008).
Enzyme Inhibition
- Antifolate Inhibitors : A study on 2-amino-4-oxo-5-substituted-pyrrolo[2,3-d]pyrimidines, which are structurally related, explored their role as nonclassical antifolate inhibitors of thymidylate synthase, a key enzyme in DNA synthesis. This research opens up possibilities for the use of similar compounds in the design of drugs targeting cancer and bacterial infections by inhibiting specific enzymes (Gangjee et al., 1996).
Mechanism of Action
Target of Action
Similar compounds have been found to target enzymes such asdihydrofolate reductase (DHFR) and enoyl-ACP reductase . These enzymes play crucial roles in cellular processes such as DNA synthesis and fatty acid synthesis, respectively .
Mode of Action
Based on the actions of structurally similar compounds, it may interact with its targets (like dhfr and enoyl-acp reductase) and inhibit their activity . This inhibition could lead to disruption of critical cellular processes, potentially leading to cell growth suppression .
Biochemical Pathways
The compound may affect several biochemical pathways due to its potential inhibitory effects on DHFR and enoyl-ACP reductase. For instance, inhibition of DHFR can disrupt the folate pathway, which is essential for DNA synthesis. Similarly, inhibition of enoyl-ACP reductase can disrupt fatty acid synthesis, affecting cell membrane integrity .
Pharmacokinetics
Similar compounds have been shown to exhibit appreciable action against their target enzymes, suggesting they may have favorable absorption and distribution characteristics .
Result of Action
The compound’s action could result in molecular and cellular effects such as cell growth suppression and increased glucose uptake rate . It may also affect the amount of intracellular adenosine triphosphate during monoclonal antibody production . Additionally, it could potentially control the level of galactosylation for the N-linked glycans .
properties
IUPAC Name |
2-[(5-methyl-4-pyrrol-1-yl-1,2,4-triazol-3-yl)sulfanyl]-N,N-diphenylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N5OS/c1-17-22-23-21(26(17)24-14-8-9-15-24)28-16-20(27)25(18-10-4-2-5-11-18)19-12-6-3-7-13-19/h2-15H,16H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SKFAJZBWMIWDJU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(N1N2C=CC=C2)SCC(=O)N(C3=CC=CC=C3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N5OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-{[5-methyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N,N-diphenylacetamide |
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